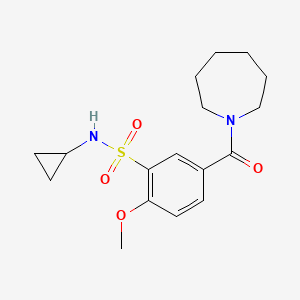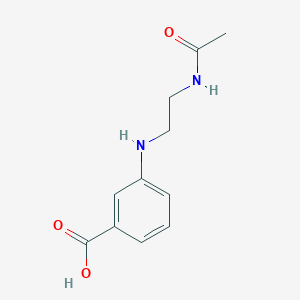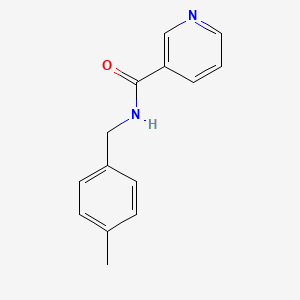
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one, also known as JNK-IN-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response.
Applications De Recherche Scientifique
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been widely studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the JNK pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. In cancer, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to protect neurons from cell death and improve cognitive function in animal models. In inflammatory diseases, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to reduce inflammation and improve symptoms in animal models.
Mécanisme D'action
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the phosphorylation of downstream targets of JNK, which are involved in various cellular processes such as apoptosis, inflammation, and stress response. By inhibiting the JNK pathway, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one induces apoptosis in cancer cells, protects neurons from cell death, and reduces inflammation in inflammatory diseases.
Biochemical and Physiological Effects
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one induces apoptosis by activating caspase-3 and cleaving PARP. In neurodegenerative disorders, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one protects neurons from cell death by reducing oxidative stress and inflammation. In inflammatory diseases, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one has several advantages and limitations for lab experiments. One advantage is its potency and specificity for the JNK pathway, which makes it a valuable tool for studying the role of JNK in various cellular processes. Another advantage is its ability to induce apoptosis in cancer cells and protect neurons from cell death, which makes it a potential therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which requires careful consideration when using it in animal models.
Orientations Futures
There are several future directions for the study of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one. One direction is the development of more potent and specific JNK inhibitors for therapeutic applications. Another direction is the investigation of the role of JNK in other diseases such as metabolic disorders and cardiovascular diseases. Additionally, the combination of JNK inhibitors with other therapeutic agents such as chemotherapy and immunotherapy could be explored for the treatment of cancer. Finally, the development of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one derivatives with improved solubility and reduced toxicity could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 7-bromo-1-tetralone, which is then subjected to a Suzuki-Miyaura coupling reaction with 5-pyrimidinylboronic acid to yield the desired product. The final product is then purified by column chromatography to obtain pure 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one.
Propriétés
IUPAC Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-3-1-2-10-4-5-11(6-13(10)14)12-7-15-9-16-8-12/h4-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRTTHOIVKZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CN=CN=C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)



![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

